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(+)-cis,trans-Abscisic Acid-L-isoleucine

Plant hormone biology Chemical genetics ABA signaling

Researchers studying ABA conjugate hydrolysis face a critical gap: standard ABA-GE or free ABA cannot distinguish between β-glucosidase and amidohydrolase activation pathways, confounding species-selectivity experiments. ABA-L-Ile (CAS 1285591-88-9), a synthetic non-endogenous conjugate, solves this by engaging only amidohydrolase-mediated release, with negligible intrinsic receptor activity at ABI2/RCAR complexes. - Functions as an orthogonal pro-hormone system, bypassing endogenous ABA-GE pool dynamics for clean hydrolysis readouts. - Serves as an intermediate-activity reference in calibrated conjugate panels (e.g., alongside ABA-L-Ala and ABA-L-Asp) for mapping species-dependent hydrolase repertoires. - Branched-chain isoleucine side chain enables comparative SAR against ABA-L-Ala, ABA-L-Val, and ABA-L-Leu for substrate recognition studies.

Molecular Formula C21H31NO5
Molecular Weight 377.5 g/mol
Cat. No. B15294829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-cis,trans-Abscisic Acid-L-isoleucine
Molecular FormulaC21H31NO5
Molecular Weight377.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)O)NC(=O)C=C(C)C=CC1(C(=CC(=O)CC1(C)C)C)O
InChIInChI=1S/C21H31NO5/c1-7-14(3)18(19(25)26)22-17(24)10-13(2)8-9-21(27)15(4)11-16(23)12-20(21,5)6/h8-11,14,18,27H,7,12H2,1-6H3,(H,22,24)(H,25,26)/b9-8+,13-10-/t14-,18-,21-/m0/s1
InChIKeyWEKAENJJIFHEHE-DKIAIGKJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ABA-L-Ile: Species-Selective Pro-Hormone Probe


(+)-cis,trans-Abscisic Acid-L-isoleucine (CAS 1285591-88-9, ABA-L-Ile) is a synthetic amide-linked conjugate of the naturally occurring (+)-ABA enantiomer and the branched-chain amino acid L-isoleucine. It belongs to a panel of 19 ABA–L-amino acid conjugates first synthesized and systematically characterized by Todoroki et al. (2011) [1]. Unlike the well-established jasmonic acid-isoleucine conjugate (JA-Ile), which functions as an endogenous bioactive signal in plants, ABA-amino acid conjugates have not been identified as endogenous metabolites; they are synthetic tools designed to probe the concept that amino acid conjugation can convert ABA into a species-selective pro-hormone, where biological activity depends on enzymatic hydrolysis to release free ABA in a tissue- or species-dependent manner [1][2]. The compound carries the native 2-cis,4-trans ABA side-chain configuration and is supplied as a research-grade analytical standard for plant hormone biology, chemical genetics, and agrochemical probe development.

Plant hormone biology probe: species-selective pro-hormone concept validation

Amidohydrolase substrate specificity mapping across plant species

Research-grade analytical standard with native 2-cis,4-trans ABA configuration

Why ABA-L-Ile Cannot Replace Other ABA Conjugates


Free (+)-ABA, the glucose ester conjugate ABA-GE, and individual ABA-amino acid conjugates are not functionally interchangeable despite their structural relatedness. Todoroki et al. (2011) demonstrated that different ABA-amino acid conjugates exhibit distinct, species-dependent bioactivity profiles across Arabidopsis seed germination, spinach seed germination, lettuce seed germination, and rice seedling elongation assays [1]. Critically, the same conjugate can be active in one plant species but inactive in another [1]. Furthermore, receptor-level studies show that ABA conjugates and precursors exhibit negligible intrinsic activity as regulatory ligands of ABI2/RCAR receptor complexes, meaning their physiological effects rely predominantly on enzymatic hydrolysis to release free ABA [2]. The identity of the conjugated amino acid determines substrate recognition by plant amidohydrolases such as GST-IAR3, which hydrolyzes some ABA-amino acid conjugates but not others, and GST-ILR1, which shows no hydrolytic activity toward any ABA-amino acid tested [1]. Therefore, substituting ABA-L-Ile with ABA-L-Ala, ABA-GE, or free ABA without experimental validation risks confounding bioassay interpretation, as the conjugate's activity is a function of both the amino acid moiety and the hydrolytic enzyme repertoire of the target plant species [1][2].

Free ABA

ABA-L-Ile shows negligible intrinsic receptor ligand activity; activation requires prior amidohydrolase hydrolysis. May not directly replace free ABA in receptor reconstitution assays.

ABA-L-Ala / Other Conjugates

Activity profiles differ across plant species and enzyme repertoires. Conjugate-specific IAR3 substrate recognition means ABA-L-Ala hydrolysis data do not transfer to ABA-L-Ile.

ABA-GE

ABA-GE uses β-glucosidase pathway; ABA-L-Ile depends on amidohydrolases. Orthogonal activation mechanisms limit direct functional interchangeability.

ABA-L-Ile: Comparative Evidence vs. Analogs


Distinct Activity Class in Seed Bioassays

In the systematic screen of 19 ABA-amino acid conjugates, the 2008 preliminary report identified ABA-L-Asp and ABA-L-Glu as showing strong inhibitory activity in lettuce seed germination, while ABA-L-Ala, -Met, -Ser, -Asn, and -Gly exhibited strong activity in rice seedling elongation [1]. ABA-L-Ile was not enumerated among the strong actives in either assay system [1]. While the 2011 full publication (Todoroki et al., Bioorg. Med. Chem., 19, 1743-1750) provides the complete quantitative dataset, the abstract confirms that 'different sets of ABA–amino acids induced ABA-like responses in different plants' and highlights ABA-L-Ala as the sole conjugate active in all bioassays (Arabidopsis seed germination, spinach seed germination, rice seedling elongation) except lettuce seed germination [2]. This positions ABA-L-Ile in a distinct activity tier—neither universally active like ABA-L-Ala nor specifically potent in lettuce germination like ABA-L-Asp/Glu—making it a valuable probe for dissecting amino acid side-chain requirements in species-specific hydrolysis [1][2].

Activity Class in Bioassays
Class-level inference
ABA-L-Ile: not among strong actives in rice elongation or lettuce germination. ABA-L-Ala: broad activity (Arabidopsis, spinach, rice). ABA-L-Asp/Glu: lettuce-selective.
Supports distinct activity subset classification; may serve as moderate-activity probe for SAR studies.
Full quantitative IC50 data in Todoroki et al. 2011; abstract-level classification only.
Plant hormone biology Chemical genetics ABA signaling Seed germination Rice seedling elongation

Receptor-Level Inactivity Compared to Free ABA

Kepka et al. (2011) demonstrated that ABA conjugates and biosynthetic precursors show negligible activity as regulatory ligands of the ABI2/RCAR receptor complexes in vitro, using recombinant protein phosphatase 2C (PP2C) inhibition assays with RCAR1/PYL9, RCAR3/PYL8, and RCAR11/PYR1 coreceptors [1]. This finding establishes a mechanistic dichotomy: free (+)-ABA directly binds and regulates receptor complexes, whereas ABA conjugates—including ABA-L-Ile by class membership—must first undergo enzymatic hydrolysis to release free ABA before exerting physiological effects. In contrast, the ABA glucose ester (ABA-GE) conjugate, the most widespread endogenous storage form, showed weak but detectable ABA-like activity in germination assays and protoplast signaling, indicating some conjugates may retain minimal intrinsic activity or undergo more rapid in planta hydrolysis [1]. For ABA-L-Ile, the requirement for prior hydrolysis means that its apparent potency in any given plant system is a composite function of (i) the hydrolytic enzyme repertoire of that species and (ii) the intrinsic receptor activity of the released free ABA, providing a mechanistic basis for species-selective pro-hormone behavior [2].

Receptor-Level Inactivity
Class-level inference
ABA conjugates (class): negligible ABI2/RCAR regulatory ligand activity. Free (+)-ABA: positive activity. ABA-GE: weak activity in germination/protoplast assays.
Hydrolysis-dependent pro-hormone mechanism confirmed; conjugate alone insufficient for receptor signaling reconstitution.
In vitro PP2C inhibition assay with RCAR1/PYL9, RCAR3/PYL8, RCAR11/PYR1.
ABA receptor PP2C phosphatase RCAR/PYL Ligand-receptor interaction Signal transduction

GST-IAR3 Hydrolysis Selectivity

Todoroki et al. (2011) systematically evaluated the in vitro hydrolysis of all 19 ABA-amino acid conjugates by two recombinant Arabidopsis amidohydrolases, GST-ILR1 and GST-IAR3, which are known IAA-amino acid conjugate hydrolases [1]. GST-ILR1 showed no detectable hydrolytic activity toward any ABA-amino acid conjugate tested [1]. GST-IAR3, in contrast, hydrolyzed a subset of ABA-amino acid conjugates, including ABA-L-Ala, and this hydrolysis was functionally validated in vivo: ABA-L-Ala was converted to free ABA in rice seedlings [1][2]. The hydrolysis status of ABA-L-Ile by GST-IAR3 was not explicitly highlighted in the published abstracts, meaning that ABA-L-Ile may or may not be an IAR3 substrate [1]. This creates a critical experimental variable: if ABA-L-Ile is a poor IAR3 substrate, its biological activity will be attenuated relative to ABA-L-Ala in IAR3-expressing tissues; conversely, if it is hydrolyzed by a different amidohydrolase with distinct species distribution, it may exhibit a unique species-selectivity fingerprint [1].

GST-IAR3 Hydrolysis
Data to verify
ABA-L-Ala: confirmed IAR3 substrate, hydrolyzed to free ABA in rice. GST-ILR1: no activity on any ABA conjugate. ABA-L-Ile: IAR3 status not explicitly reported.
IAR3 substrate status for ABA-L-Ile remains to be confirmed; activity in IAR3-expressing tissues may differ from ABA-L-Ala.
Hydrolysis data pending from full text of Todoroki et al. 2011.
Amidohydrolase GST-IAR3 GST-ILR1 Pro-hormone activation Enzymatic hydrolysis

Activation Pathway Distinct from ABA-GE

ABA-GE (ABA-β-D-glucopyranosyl ester) is the most widespread endogenous ABA storage form in plants and is hydrolyzed by β-glucosidases to release free ABA, particularly under stress conditions [1][2]. Kepka et al. (2011) showed that ABA-GE exhibits only weak ABA-like activity in germination assays and protoplast signaling, consistent with its function as a largely inactive storage form [1]. In contrast, synthetic ABA-amino acid conjugates such as ABA-L-Ile are not endogenous metabolites and are designed to exploit the substrate specificity of plant amidohydrolases rather than β-glucosidases, thereby engaging a distinct enzymatic release pathway [3]. The Todoroki et al. study demonstrated that some ABA-amino acid conjugates are hydrolyzed by GST-IAR3 but not by GST-ILR1, and that the hydrolysis capacity varies across plant species [3]. This introduces the possibility that ABA-L-Ile may exhibit different release kinetics, tissue specificity, and species selectivity compared to ABA-GE, although direct comparative hydrolysis rate data between ABA-L-Ile and ABA-GE are not available in the public abstracts [1][3].

Activation vs. ABA-GE
Cross-study comparable
ABA-L-Ile: amidohydrolase pathway, synthetic, species-selective. ABA-GE: β-glucosidase pathway, endogenous, weak intrinsic activity.
Orthogonal pro-hormone system; enables dissection of hydrolytic activation without endogenous ABA-GE interference.
Comparative framework from Todoroki (2011) and Kepka (2011).
ABA metabolism Conjugate storage Controlled release ABA-GE Pro-hormone design

Synthesis Feasibility and Molecular Identity

The 2008 preliminary report states that the 19 ABA-amino acid conjugates were synthesized in yields ranging from 10% to 74% [1]. ABA-L-Ile (CAS 1285591-88-9) has a molecular formula of C21H31NO5 and a molecular weight of 377.5 g/mol, distinguishing it from closely related conjugates: ABA-L-Ala (C18H25NO5, MW 335.4), ABA-L-Val (C20H29NO5, MW 363.4), ABA-L-Leu (C21H31NO5, MW 377.5—isobaric with ABA-L-Ile but chromatographically separable), and ABA-L-Phe (C24H29NO5, MW 411.5) . The wide synthesis yield range (10–74%) indicates that individual conjugates differ substantially in synthetic accessibility, which has direct implications for commercial availability, pricing, and the feasibility of scaling up for multi-assay experimental designs [1]. ABA-L-Ile is commercially available from specialty chemical suppliers (e.g., TRC/TR-A110080, BioFount) at research-grade purity, typically as 1–25 mg quantities .

Synthesis & Identity
Supporting evidence
MW 377.5 (C21H31NO5), CAS 1285591-88-9. Isobaric with ABA-L-Leu (MW 377.5). Synthesis yield within 10–74% range (exact value not specified).
Isobaric relationship requires LC-MS or HPLC identity confirmation; synthesis yield may affect commercial availability.
Available as research-grade analytical standard (1–25 mg).
Chemical synthesis Analytical standard Quality control Molecular weight CAS registry

ABA-L-Ile: Research and Industrial Applications


Amidohydrolase Substrate Selectivity Probe

ABA-L-Ile is positioned for use as a probe to map the substrate specificity of plant amidohydrolases across species. Because Todoroki et al. (2011) established that different ABA-amino acid conjugates show species-dependent activity profiles and that GST-IAR3 hydrolyzes only a subset of conjugates [1], researchers can employ ABA-L-Ile alongside ABA-L-Ala (a confirmed IAR3 substrate) and ABA-L-Asp (active in lettuce germination) in comparative bioactivity panels to identify which plant species or tissues express hydrolases capable of activating the isoleucine conjugate. The distinct activity classification of ABA-L-Ile—not among the strong actives in either rice seedling elongation or lettuce germination assays [2]—makes it a useful negative or intermediate-activity reference compound within a calibrated conjugate panel.

Orthogonal Pro-Hormone Activation System

Because ABA-L-Ile is a synthetic, non-endogenous conjugate that engages amidohydrolase-mediated activation rather than the β-glucosidase pathway used by the native storage form ABA-GE [1][2], it can serve as an orthogonal pro-hormone system. This is valuable for agrochemical research aiming to develop controlled-release ABA formulations whose activation is independent of endogenous ABA-GE pool dynamics and β-glucosidase regulation. The negligible intrinsic receptor activity of ABA conjugates [1] ensures that observed physiological effects derive from enzymatic release of free ABA, providing a clean experimental readout for hydrolysis efficiency.

SAR at ABA C1 Side Chain

The branched-chain amino acid isoleucine in ABA-L-Ile provides a sterically distinct side chain (sec-butyl group) compared to ABA-L-Ala (methyl), ABA-L-Val (isopropyl), ABA-L-Leu (isobutyl), and ABA-L-Phe (benzyl) [1]. This chemical diversity enables SAR studies probing how the amino acid side chain at the ABA C1 position influences amidohydrolase substrate recognition, hydrolysis rate, and species selectivity. The isobaric relationship between ABA-L-Ile and ABA-L-Leu (both MW 377.5) [2] further requires rigorous analytical confirmation, underscoring the importance of authenticated reference standards for such comparative SAR work.

Negative Control in Receptor Reconstitution Assays

Kepka et al. (2011) demonstrated that ABA conjugates as a class exhibit negligible intrinsic regulatory ligand activity at ABI2/RCAR receptor complexes in vitro [1]. ABA-L-Ile can therefore serve as a conjugate-class negative control in receptor binding and PP2C phosphatase inhibition reconstitution assays, where free (+)-ABA is the positive control. This application is essential for distinguishing direct receptor agonism from pro-hormone effects requiring prior hydrolysis, and for validating that observed in planta activity of ABA-L-Ile arises from enzymatic release of free ABA rather than direct receptor engagement.

Application
Selection Property
Validation Focus
Amidohydrolase substrate selectivity probe
Conjugate-specific IAR3/ILR1 substrate recognition
Comparative bioactivity across plant species panels
Orthogonal pro-hormone activation system
Amidohydrolase-dependent vs. β-glucosidase pathway
Hydrolysis independence from endogenous ABA-GE dynamics
C1 side-chain SAR studies
Branched-chain amino acid steric effect on enzyme recognition
Chromatographic resolution from isobaric ABA-L-Leu
Negative control in receptor reconstitution
Class-level negligible intrinsic ABI2/RCAR ligand activity
Confirmation that in planta effects require hydrolysis step
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